

Preclinical Profile of IPN60090 (IACS-6274): A Potent and Selective GLS1 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data for **IPN60090** (also known as IACS-6274), a potent, selective, and orally bioavailable inhibitor of glutaminase-1 (GLS1). Dysregulation of cellular metabolism is a key feature of cancer, and many tumors exhibit a strong dependence on glutamine for survival and proliferation.[1][2] GLS1 is the enzyme responsible for converting glutamine to glutamate, a crucial step in the metabolic pathway that provides cancer cells with essential intermediates for energy production and biosynthesis.[2][3] **IPN60090** was developed to target this metabolic vulnerability.[1][2]

Mechanism of Action

IPN60090 selectively targets and inhibits the kidney-type glutaminase (GLS1), with no significant activity against the liver-type isoform (GLS2).[4] By blocking the conversion of glutamine to glutamate, **IPN60090** disrupts downstream metabolic processes vital for cancer cell growth, including the tricarboxylic acid (TCA) cycle and the production of glutathione (GSH), a key antioxidant.[2][3] This disruption leads to an accumulation of reactive oxygen species (ROS) and ultimately, cell death in glutamine-dependent cancer cells.[3]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of **IPN60090**.

Table 1: In Vitro Potency and Selectivity



Parameter	Value	Cell Line/Target	Reference
GLS1 IC50	31 nM	Recombinant Human GLS1	[4]
GLS2 IC50	>50,000 nM	Recombinant Human GLS2	[4]
A549 Cell Proliferation	26 nM	Human Lung Carcinoma	[4]

Table 2: In Vivo Antitumor Efficacy

Tumor Model	Treatment	Tumor Growth Inhibition (TGI)	Reference
H460 NSCLC Xenograft	IPN60090 (monotherapy)	28%	[2]
H460 NSCLC Xenograft	IPN60090 in combination with TAK228	85%	[4]

Table 3: Pharmacokinetic Properties

Species	Parameter	Value	Route of Administration	Reference
Mouse	Clearance (CL)	4.1 mL/min/kg	Intravenous (i.v.)	[4]
Mouse	Half-life (t1/2)	1 hour	Intravenous (i.v.)	[4]
Mouse	Maximum Concentration (Cmax)	19 μΜ	Oral (p.o.)	[4]
Mouse	Bioavailability (F%)	89%	Oral (p.o.)	[4]

Key Experimental Protocols



Detailed methodologies for the key experiments cited are provided below.

In Vitro Cell Proliferation Assay (A549)

- Cell Culture: A549 human lung adenocarcinoma cells are maintained in DMEM (Dulbecco's modified Eagle's medium) supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 μg/mL streptomycin. Cells are incubated at 37°C in a humidified atmosphere with 5% CO2.
- Assay Seeding: A549 cells (1 x 10⁴ cells/well) are seeded in a 96-well plate and allowed to attach overnight.
- Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of IPN60090.
- Incubation: Cells are incubated for the desired time period (e.g., 72 hours).
- Viability Assessment: Cell viability is assessed using the MTT (3-[4,5-methylthiazol-2-yl]-2,5-diphenyl-tetrazolium bromide) assay. 10 μl of MTT solution (10 mg/ml) is added to each well four hours before the end of the incubation period.
- Data Analysis: The resulting formazan crystals are dissolved, and the absorbance is read at a specific wavelength. IC50 values are calculated from dose-response curves.

In Vivo Xenograft Tumor Model (H460)

- Animal Model: Immunocompromised mice (e.g., nude mice) are used.
- Tumor Cell Implantation: A single-cell suspension of H460 non-small cell lung cancer cells is mixed with Matrigel and injected subcutaneously into the flank of each mouse.
- Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and tumor volume is monitored regularly using caliper measurements.
- Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. IPN60090 is administered orally at the specified doses and schedule.

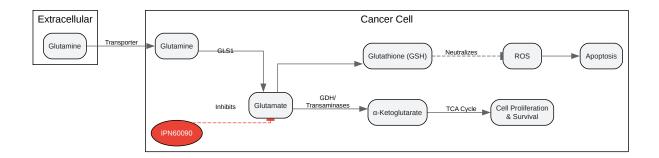


- Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle-treated control group.
- Pharmacodynamic Analysis: At the end of the study, tumor samples can be collected to analyze the in vivo target engagement by measuring the concentrations of glutamine and glutamate.[2]

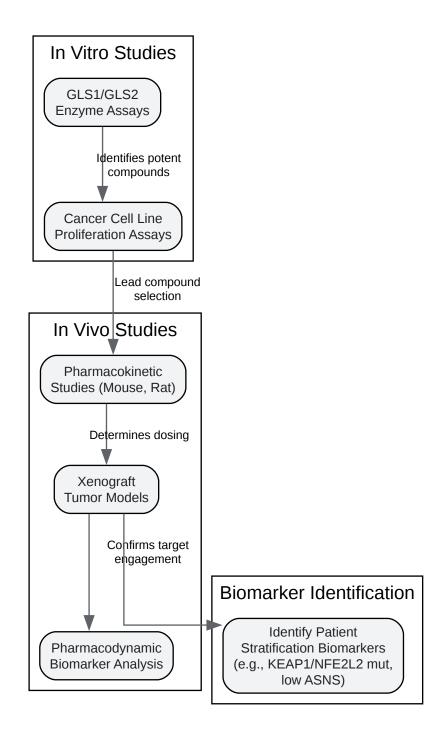
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of **IPN60090** and a typical experimental workflow.









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